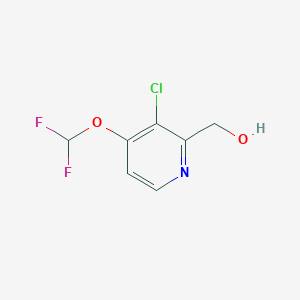
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol typically involves the reaction of 3-chloro-4-(difluoromethoxy)pyridine with formaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol can be compared with similar compounds such as:
(2-Chloro-4-pyridinyl)methanol: This compound has a similar structure but lacks the difluoromethoxy group, which may result in different chemical and biological properties.
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol: This compound has a similar structure but with the chloro group at a different position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biologische Aktivität
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol is a pyridine derivative notable for its biological activity, particularly in the pharmaceutical and agrochemical sectors. Its unique structure, characterized by a chlorine atom and a difluoromethoxy group, enhances its interaction with various biological targets, making it a promising candidate for drug development.
- Molecular Formula : C7H7ClF2O2N
- Molecular Weight : Approximately 209.58 g/mol
This compound exhibits significant biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. The presence of both chlorine and difluoromethoxy groups contributes to its enhanced binding affinity and specificity towards molecular targets, influencing cellular processes such as lipid metabolism and signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Acts as an inhibitor of enzymes related to lipid metabolism and cell signaling. |
| Pharmaceutical Applications | Potential lead compound for developing drugs targeting metabolic disorders. |
| Agrochemical Use | May serve as a herbicide or pesticide due to its biological activity. |
Case Studies
-
Enzyme Interaction Studies
- Preliminary studies reveal that this compound can interact with various enzymes, leading to alterations in metabolic pathways. Specific interactions have been quantified, indicating its potential as an enzyme inhibitor in metabolic disorders .
- Pharmacological Potential
- Herbicidal Activity
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol | C7H7ClF2O2N | Different substitution pattern on the pyridine ring |
| 3-Chloro-5-(trifluoromethyl)pyridine | C6H4ClF3N | Contains trifluoromethyl instead of difluoromethoxy |
| 2-Chloro-5-(difluoromethoxy)pyrazine | C6H4ClF2N | Pyrazine ring structure |
Eigenschaften
IUPAC Name |
[3-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPNDVMZPMGMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















